molecular formula C20H17BrN2O3S B278500 N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B278500
M. Wt: 445.3 g/mol
InChI Key: ZJGFKANVNFQJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as Bexarotene, is a synthetic retinoid that has been widely studied for its potential therapeutic applications in treating various diseases, including cancer, Alzheimer's disease, and metabolic disorders.

Mechanism of Action

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide exerts its therapeutic effects through multiple mechanisms of action. One of the main mechanisms of action of N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its ability to activate retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. Activation of RXRs by N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide leads to the induction of apoptosis in cancer cells, the reduction of beta-amyloid plaques in the brain, and the improvement of insulin sensitivity and glucose tolerance in metabolic disorders.
Biochemical and Physiological Effects:
N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of beta-amyloid plaques in the brain, and the improvement of insulin sensitivity and glucose tolerance in metabolic disorders. N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide for lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the role of RXRs in various diseases. N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes.
One of the main limitations of N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide for lab experiments is its potential toxicity, which may limit its use in certain cell types or animal models. N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective RXR agonists, which may have improved therapeutic efficacy and reduced toxicity compared to N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict response to N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide treatment in various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans for various diseases.

Synthesis Methods

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form 3-bromo-4-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenylthiophene to form N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, which is the final product of the synthesis process.

Scientific Research Applications

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in treating various diseases. One of the most promising applications of N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is in the treatment of cancer. Studies have shown that N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth of tumor cells in animal models of cancer.
In addition to its anti-cancer properties, N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in treating Alzheimer's disease. Studies have shown that N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and type 2 diabetes. Studies have shown that N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can improve insulin sensitivity and glucose tolerance in animal models of these diseases.

properties

Product Name

N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

N-[3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17BrN2O3S/c1-2-26-17-9-8-13(11-16(17)21)19(24)22-14-5-3-6-15(12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

ZJGFKANVNFQJAG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Br

Origin of Product

United States

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